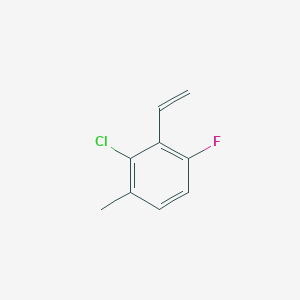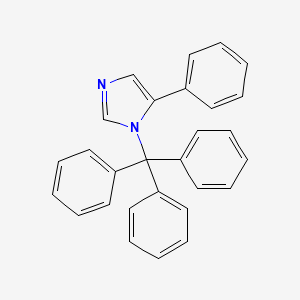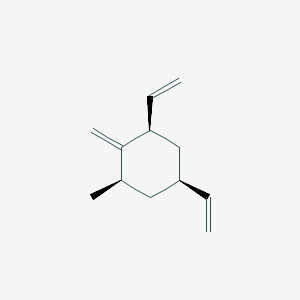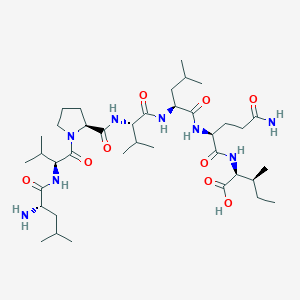
Benzene, 2-chloro-3-ethenyl-4-fluoro-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 2-chloro-3-ethenyl-4-fluoro-1-methyl-: is an aromatic compound with the molecular formula C9H8ClF It is a derivative of benzene, featuring chlorine, fluorine, ethenyl, and methyl substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-chloro-3-ethenyl-4-fluoro-1-methyl- typically involves multiple steps, starting from benzene. The introduction of substituents on the benzene ring can be achieved through electrophilic aromatic substitution reactions. For instance:
Chlorination: Benzene can be chlorinated using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Fluorination: Fluorination can be achieved using reagents like hydrogen fluoride (HF) or other fluorinating agents.
Ethenylation: The ethenyl group can be introduced through a Friedel-Crafts alkylation reaction using ethenyl chloride (CH2=CHCl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Methylation: The methyl group can be introduced using methyl chloride (CH3Cl) in the presence of AlCl3.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This might include optimizing reaction conditions, using continuous flow reactors, and employing catalysts that enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming products like carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be employed.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Ethyl-substituted derivatives.
Substitution: Compounds with different substituents replacing chlorine or fluorine.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound can be used as an intermediate in the synthesis of more complex organic molecules. Biology : It may be studied for its potential biological activity and interactions with biomolecules. Medicine : Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems. Industry : The compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of Benzene, 2-chloro-3-ethenyl-4-fluoro-1-methyl- depends on its interactions with other molecules. For example, in electrophilic aromatic substitution reactions, the compound can act as a nucleophile, where the benzene ring donates electrons to an electrophile, forming a sigma complex. The presence of electron-withdrawing groups like chlorine and fluorine can influence the reactivity and orientation of further substitutions.
Vergleich Mit ähnlichen Verbindungen
Benzene, 1-fluoro-4-methyl-: Similar structure but lacks the chlorine and ethenyl groups.
Benzene, 1-chloro-4-methyl-: Similar structure but lacks the fluorine and ethenyl groups.
Benzene, 2-chloro-4-fluoro-1-methyl-: Similar structure but lacks the ethenyl group.
Uniqueness: Benzene, 2-chloro-3-ethenyl-4-fluoro-1-methyl- is unique due to the combination of substituents, which can result in distinct chemical properties and reactivity patterns compared to its analogs
Eigenschaften
CAS-Nummer |
828267-48-7 |
|---|---|
Molekularformel |
C9H8ClF |
Molekulargewicht |
170.61 g/mol |
IUPAC-Name |
3-chloro-2-ethenyl-1-fluoro-4-methylbenzene |
InChI |
InChI=1S/C9H8ClF/c1-3-7-8(11)5-4-6(2)9(7)10/h3-5H,1H2,2H3 |
InChI-Schlüssel |
MVWYWQGPRWMIAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)F)C=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B14226161.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14226169.png)

![Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate](/img/structure/B14226178.png)

![N,N-Di([1,1'-biphenyl]-4-yl)perylen-3-amine](/img/structure/B14226187.png)

![L-Tyrosyl-3-[(3S)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide](/img/structure/B14226207.png)

![Ethyl [(1S)-1-ethynyl-2,3-dihydroxycyclopentyl]acetate](/img/structure/B14226216.png)


![(2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate](/img/structure/B14226228.png)
![6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14226230.png)
